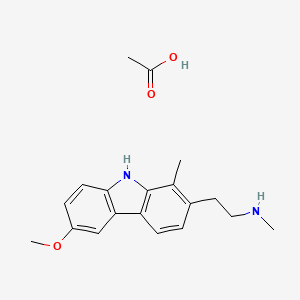
6-Methoxy-N,1-dimethyl-9H-carbazole-2-ethylamine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications across various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 299-031-2 involves [specific synthetic route], which includes [specific reaction conditions]. The process typically requires [specific reagents] and is carried out under [specific temperature and pressure conditions]. The reaction yields [specific intermediate products], which are further processed to obtain the final compound.
Industrial Production Methods
On an industrial scale, EINECS 299-031-2 is produced using [specific industrial method]. This method involves [specific steps], ensuring high yield and purity of the compound. The production process is optimized for cost-effectiveness and scalability, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 299-031-2 undergoes various chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents such as [specific oxidizing agent] to form [specific oxidation product].
Reduction: It can be reduced using reducing agents like [specific reducing agent], resulting in [specific reduction product].
Substitution: The compound participates in substitution reactions with [specific reagents], leading to the formation of [specific substitution products].
Common Reagents and Conditions
The common reagents used in these reactions include [specific reagents], and the reactions are typically carried out under [specific conditions] such as [temperature, pressure, solvent, etc.].
Major Products
The major products formed from these reactions include [specific products], which have significant applications in [specific fields].
Wissenschaftliche Forschungsanwendungen
EINECS 299-031-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a [specific use] in various chemical reactions and processes.
Biology: The compound plays a role in [specific biological processes], making it valuable for biological research.
Medicine: It has potential therapeutic applications in [specific medical conditions], contributing to the development of new treatments.
Industry: EINECS 299-031-2 is utilized in [specific industrial applications], enhancing the efficiency and effectiveness of industrial processes.
Wirkmechanismus
The mechanism of action of EINECS 299-031-2 involves [specific molecular targets and pathways]. The compound interacts with [specific targets], leading to [specific effects]. These interactions are mediated through [specific pathways], resulting in [specific outcomes].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EINECS 299-031-2 can be compared with similar compounds such as [list of similar compounds]. These compounds share [specific similarities], but EINECS 299-031-2 is unique due to [specific unique properties].
Highlighting Uniqueness
The uniqueness of EINECS 299-031-2 lies in its [specific unique properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [specific advantages], making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
93841-61-3 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
acetic acid;2-(6-methoxy-1-methyl-9H-carbazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C17H20N2O.C2H4O2/c1-11-12(8-9-18-2)4-6-14-15-10-13(20-3)5-7-16(15)19-17(11)14;1-2(3)4/h4-7,10,18-19H,8-9H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
SKVNYKWZQFDUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


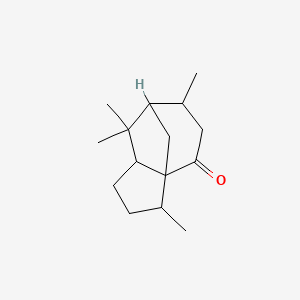
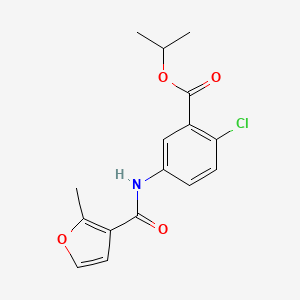
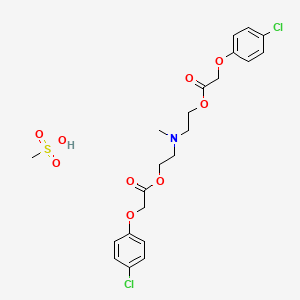
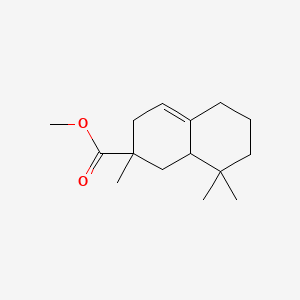
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
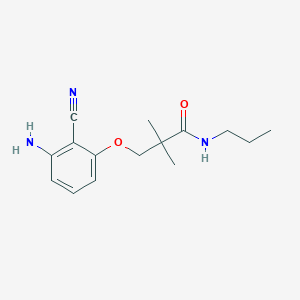

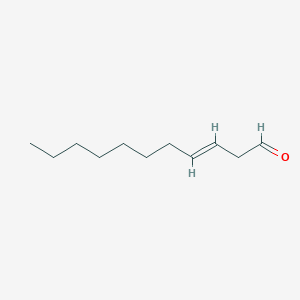
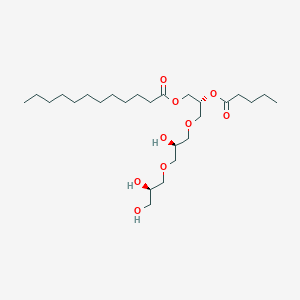

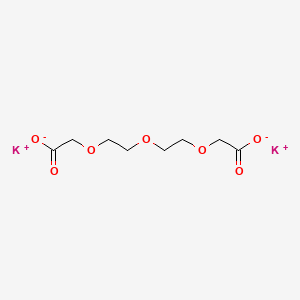

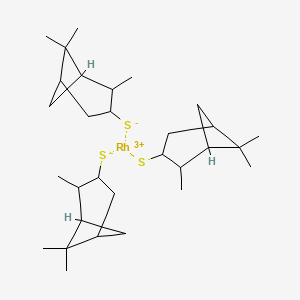
![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
